molecular formula C23H19ClN2O2 B11110785 7-Chloro-5-phenyl-4-phenylacetyl-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one

7-Chloro-5-phenyl-4-phenylacetyl-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one

Cat. No.: B11110785
M. Wt: 390.9 g/mol
InChI Key: GJLIRQQHYJBJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-CHLORO-5-PHENYL-4-(2-PHENYLACETYL)-1,3,4,5-TETRAHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. This compound is characterized by its unique chemical structure, which includes a benzene ring fused to a diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-PHENYL-4-(2-PHENYLACETYL)-1,3,4,5-TETRAHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE typically involves the following steps:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylacetyl Group: This step involves the acylation of the benzodiazepine core with phenylacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various benzodiazepine derivatives with potential pharmaceutical applications.

Biology

    Receptor Studies: Used in studies to understand the binding affinity and activity at GABA receptors.

Medicine

    Pharmacological Research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.

Industry

    Drug Development: Potential use in the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-CHLORO-5-PHENYL-4-(2-PHENYLACETYL)-1,3,4,5-TETRAHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is unique due to its specific substitution pattern and the presence of the phenylacetyl group, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

7-chloro-5-phenyl-4-(2-phenylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H19ClN2O2/c24-18-11-12-20-19(14-18)23(17-9-5-2-6-10-17)26(15-21(27)25-20)22(28)13-16-7-3-1-4-8-16/h1-12,14,23H,13,15H2,(H,25,27)

InChI Key

GJLIRQQHYJBJAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.